molecular formula C13H16N2O4S2 B2591815 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide CAS No. 2034456-26-1

2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide

Cat. No.: B2591815
CAS No.: 2034456-26-1
M. Wt: 328.4
InChI Key: XDDGSSKZIKKRNE-UHFFFAOYSA-N
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Description

2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C13H16N2O4S2 and its molecular weight is 328.4. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Analysis

  • Conformational Properties : One study analyzed the structure of a related compound, focusing on its conformational properties. This research is crucial for understanding how structural variations can influence biological activity and stability (Yoon & Shin, 1996).

Antibacterial and Enzyme Inhibitory Effects

  • Beta-Lactamase Inhibition : A notable study highlighted the role of CP-45,899, a beta-lactamase inhibitor structurally similar to the compound . It demonstrated how such compounds can extend the antibacterial spectrum of beta-lactams, showing effectiveness against resistant bacteria (English et al., 1978).

Synthesis and Derivatives

  • Synthesis of Basic Skeleton : The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins and related to the compound , was achieved from ethyl propiolate. This synthesis process is vital for the development of new beta-lactam antibiotics (Chiba et al., 1985).

Pharmacological Studies

  • Novel Schiff Base Derivative : A study developed a novel Schiff base derivative of amoxicillin, involving a similar 4-thia-1-azabicyclo[3.2.0] structure, and evaluated its antibacterial and fungicidal activities (Al-Masoudi et al., 2015).

Properties

IUPAC Name

2-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c14-13(16)7-19-10-1-3-12(4-2-10)21(17,18)15-6-11-5-9(15)8-20-11/h1-4,9,11H,5-8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDGSSKZIKKRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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